2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione is a complex heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with trifluoromethyl-substituted aromatic compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound’s biological activity is studied for its potential use as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research focuses on its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is explored for use in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This can result in the inhibition of enzyme activity or the activation of specific receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a similar triazole moiety.
Voriconazole: Another antifungal with a triazole structure.
Sitagliptin: A diabetes medication featuring a trifluoromethyl-substituted triazole
Uniqueness
2-[3-(Trifluoromethyl)phenyl]tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione is unique due to its specific combination of a trifluoromethyl group and a triazolo[1,2-a]pyridazine-dithione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
58745-06-5 |
---|---|
Molecular Formula |
C13H12F3N3S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C13H12F3N3S2/c14-13(15,16)9-4-3-5-10(8-9)19-11(20)17-6-1-2-7-18(17)12(19)21/h3-5,8H,1-2,6-7H2 |
InChI Key |
ZJTIXOVPXPOHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.